Scaffold Isomerism with Batanopride: Different InChI Key, Different Predicted Target Profile
The target compound and Batanopride (CAS 102670‑46‑2) both conform to C17H26ClN3O3 (exact mass 355.1663 Da), yet possess completely distinct atom connectivity. Batanopride is a 4‑amino‑5‑chloro‑N‑[2‑(diethylamino)ethyl]‑2‑(1‑methyl‑2‑oxopropoxy)benzamide with documented 5‑HT3 receptor antagonist activity (clinical antiemetic), whereas the target compound has a 4‑(4‑chloroanilino)‑4‑oxobutanoic acid backbone with a 2‑position diethylamino‑propylamino side chain [1]. This scaffold isomerism is unequivocally captured by the distinct InChI Keys: CPLHFFFGFNRHGG‑UHFFFAOYSA‑N (target) vs. ZYOJXUNLLOBURP‑UHFFFAOYSA‑N (Batanopride) [2]. No published evidence currently demonstrates that the target compound binds 5‑HT3 receptors at pharmacologically relevant concentrations.
| Evidence Dimension | Scaffold identity (InChI Key) and known pharmacological target |
|---|---|
| Target Compound Data | InChI Key CPLHFFFGFNRHGG‑UHFFFAOYSA‑N; core scaffold: 2‑(amino)‑4‑oxobutanoic acid; no confirmed 5‑HT3 antagonist activity |
| Comparator Or Baseline | Batanopride, InChI Key ZYOJXUNLLOBURP‑UHFFFAOYSA‑N; core scaffold: benzamide; confirmed 5‑HT3 receptor antagonist (clinical development) |
| Quantified Difference | Structurally non‑equivalent scaffolds; different InChI Key with no common substructure match beyond atomic composition |
| Conditions | Structural identity comparison by PubChem registration system, 2026 release |
Why This Matters
A buyer seeking a 5‑HT3 antagonist should obtain Batanopride, not this compound; conversely, researchers exploring non‑benzamide chemical space for novel target engagement must exclude Batanopride.
- [1] Smaldone L, et al. Batanopride (BMY‑25801): a new 5‑HT3 receptor antagonist. Cancer Treatment Reviews 17(2‑3):319‑327 (1990). PMID: 2272047. View Source
- [2] PubChem: CID 4860880 InChI Key CPLHFFFGFNRHGG‑UHFFFAOYSA‑N; Batanopride (CID 60672) InChI Key ZYOJXUNLLOBURP‑UHFFFAOYSA‑N. NCBI (2026). View Source
